Cyanidin-3-galactoside
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Overview
Description
. Anthocyanins are water-soluble pigments that belong to the flavonoid group of polyphenols. Cyanidin-3-galactoside is known for its vibrant color and numerous health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin-3-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The biosynthesis involves a series of enzymatic reactions, including deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation . The key enzyme, galactosyltransferase, utilizes uridine diphosphate galactose and cyanidin as substrates to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Chokeberry is considered one of the most practical natural sources for mass production due to its high content of this compound . Various extraction methods, including solvent extraction and chromatography, are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Cyanidin-3-galactoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Glycosylation is a common substitution reaction where the hydroxyl groups of cyanidin are substituted with sugar moieties.
Major Products: The major products formed from these reactions include various glycosides and oxidative derivatives, which exhibit different biological activities .
Scientific Research Applications
Cyanidin-3-galactoside has a wide range of scientific research applications:
Mechanism of Action
Cyanidin-3-galactoside is compared with other anthocyanins such as cyanidin-3-glucoside, peonidin, and delphinidin . While all these compounds share similar structures and biological activities, this compound is unique due to its specific glycosylation pattern and higher stability . This uniqueness contributes to its distinct health benefits and applications .
Comparison with Similar Compounds
- Cyanidin-3-glucoside
- Peonidin
- Delphinidin
- Malvidin
- Petunidin
Cyanidin-3-galactoside stands out for its potent antioxidant and anti-inflammatory properties, making it a valuable compound in various scientific and industrial fields .
Properties
Molecular Formula |
C21H21ClO11 |
---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21?;/m1./s1 |
InChI Key |
YTMNONATNXDQJF-IKMIHYQTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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